N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-16-10-14(7-8-18(16)21(13)2)12-20-19(22)15-5-4-6-17(11-15)23-3/h4-11H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRGHLPIGTTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the 1,2-dimethyl groups.
Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to study the role of indole derivatives in various biological processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 3-Methoxybenzamide Derivatives
The 3-methoxybenzamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3-methoxy group improves aqueous solubility relative to unsubstituted benzamides, as seen in (quinazolinone benzamides) .
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features an indole moiety linked to a methoxybenzamide group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole ring can bind to various molecular targets, potentially inhibiting certain kinases or interacting with DNA. This interaction may lead to modulation of cellular pathways involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antiviral Properties
The compound has also shown potential antiviral activity. Studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. This property makes it a candidate for further investigation as an antiviral therapeutic agent.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting its potential use in treating inflammatory diseases.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Activity Observed | Mechanism |
|---|---|---|---|
| 1 | MCF-7 (breast cancer) | Induced apoptosis | Cell cycle arrest |
| 2 | CCRF-CEM (leukemia) | Inhibited proliferation | Modulation of apoptosis |
| 3 | HCV-infected cells | Reduced viral load | Interference with viral replication |
These studies highlight the compound's multifaceted biological activities and underscore its potential as a lead compound in drug development.
Comparative Analysis
When compared to similar compounds, such as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide, this compound exhibits enhanced potency due to the methoxybenzamide substitution. This modification appears to improve binding affinity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
